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molecular formula C7H8ClN3 B1291969 4-(Azetidin-1-yl)-2-chloropyrimidine

4-(Azetidin-1-yl)-2-chloropyrimidine

Cat. No. B1291969
M. Wt: 169.61 g/mol
InChI Key: BVXIOENVHSIGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

Prepared as [1-(2-chloro-pyrimidin-4-yl)-azetidin-3-yl]-carbamic acid tert-butyl ester using azetidine hydrochloride. MS: [M+H]+=170
Name
[1-(2-chloro-pyrimidin-4-yl)-azetidin-3-yl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)N[CH:8]1[CH2:11][N:10]([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([Cl:18])[N:13]=2)[CH2:9]1)(C)(C)C.Cl.N1CCC1>>[N:10]1([C:12]2[CH:17]=[CH:16][N:15]=[C:14]([Cl:18])[N:13]=2)[CH2:11][CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
[1-(2-chloro-pyrimidin-4-yl)-azetidin-3-yl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(C1)C1=NC(=NC=C1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(CCC1)C1=NC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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